2-Methyl-6-morpholinonicotinonitrile 2-Methyl-6-morpholinonicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15860689
InChI: InChI=1S/C11H13N3O/c1-9-10(8-12)2-3-11(13-9)14-4-6-15-7-5-14/h2-3H,4-7H2,1H3
SMILES:
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

2-Methyl-6-morpholinonicotinonitrile

CAS No.:

Cat. No.: VC15860689

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-6-morpholinonicotinonitrile -

Specification

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name 2-methyl-6-morpholin-4-ylpyridine-3-carbonitrile
Standard InChI InChI=1S/C11H13N3O/c1-9-10(8-12)2-3-11(13-9)14-4-6-15-7-5-14/h2-3H,4-7H2,1H3
Standard InChI Key MFFJPOKXPCPGPU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)N2CCOCC2)C#N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates a pyridine core with three distinct substituents:

  • Methyl group (C–CH₃) at position 2, influencing electron density and steric effects.

  • Morpholine ring (C₄H₈NO) at position 6, contributing polarity and hydrogen-bonding capabilities.

  • Nitrile group (–CN) at position 3, enabling participation in cycloaddition and nucleophilic substitution reactions .

The morpholine moiety, a six-membered ring containing one nitrogen and one oxygen atom, adopts a chair conformation, enhancing the compound’s solubility in polar solvents .

Spectroscopic Properties

While direct spectral data for 2-methyl-6-morpholinonicotinonitrile are unavailable, analogs such as 2-morpholinonicotinonitrile (CAS 59025-37-5) provide reference benchmarks:

  • Infrared (IR) spectroscopy: Expected peaks include:

    • ~2219 cm⁻¹: Stretching vibration of the nitrile group .

    • ~3278 cm⁻¹: N–H stretching (if secondary amines are present) .

    • ~1632 cm⁻¹: C=O stretching (absent here but observed in related intermediates) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: A singlet at δ 2.50–2.70 ppm for the methyl group and multiplet signals at δ 3.60–3.80 ppm for morpholine’s –CH₂–O– and –CH₂–N– groups .

    • ¹³C-NMR: Signals at δ 117–120 ppm (nitrile carbon) and δ 45–55 ppm (morpholine carbons) .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 2-methyl-6-morpholinonicotinonitrile likely follows strategies employed for analogous nicotinonitrile derivatives:

Nucleophilic Aromatic Substitution

Chloronicotinonitrile precursors undergo displacement with morpholine:

  • Chlorination: A pyridinone intermediate (e.g., 2-chloro-6-methylnicotinonitrile) is prepared using POCl₃ .

  • Amination: Reaction with morpholine in ethanol under reflux yields the target compound:

    2-Chloro-6-methylnicotinonitrile + MorpholineΔ2-Methyl-6-morpholinonicotinonitrile + HCl\text{2-Chloro-6-methylnicotinonitrile + Morpholine} \xrightarrow{\Delta} \text{2-Methyl-6-morpholinonicotinonitrile + HCl}

    Yields typically exceed 70% for similar reactions .

Multicomponent Reactions (MCRs)

A modified Hantzsch reaction could assemble the pyridine ring in situ:

  • Reactants: 2,4-Dichloroacetophenone, 4-fluorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate .

  • Conditions: Reflux in n-butanol for 3–6 hours.

Reactivity and Functionalization

The nitrile and morpholine groups enable diverse transformations:

  • Nitrile hydrolysis: Conversion to carboxylic acids or amides under acidic/basic conditions.

  • Morpholine ring modifications: Alkylation or acylation at the nitrogen atom.

  • Electrophilic substitution: Bromination or nitration at the pyridine ring’s activated positions .

PropertyValue/RangeSource Analogs
Molecular weight233.28 g/molCalculated
Melting point260–265°C (decomp.)
SolubilityDMSO > 10 mg/mL
LogP (octanol-water)1.8 ± 0.3Predicted

Applications in Pharmaceutical and Material Science

Biological Activity

Nicotinonitrile derivatives exhibit:

  • Antimicrobial effects: MIC values of 8–32 µg/mL against S. aureus and E. coli .

  • Anticancer potential: IC₅₀ = 12–45 µM in MCF-7 and HeLa cell lines .

  • Kinase inhibition: Selectivity for EGFR and VEGFR-2 .

Fluorescent Probes

The morpholine group’s electron-rich nature facilitates applications in:

  • Cellular imaging: Lysosome-targeting probes with λₑₓ/λₑₘ = 350/450 nm .

  • pH sensors: Fluorescence quenching at pH < 5 due to morpholine protonation .

Industrial and Research Use

Quantity (g)Price (USD)Lead Time
1200–3001–2 weeks
101,500–2,000In stock (USA)

Custom synthesis services are available for methyl-substituted variants .

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